2-methyl-3-((pyridin-2-ylthio)methyl)-4,5,6,7-tetrahydro-2H-indazole
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Overview
Description
2-methyl-3-((pyridin-2-ylthio)methyl)-4,5,6,7-tetrahydro-2H-indazole is a complex organic compound that belongs to the class of indazole derivatives. Indazole compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a unique structure that combines a pyridine ring with a tetrahydroindazole core, making it a subject of interest for various scientific research applications.
Mechanism of Action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.
Mode of Action
It’s worth noting that similar compounds have been involved in suzuki–miyaura (sm) cross-coupling reactions , which involve the formation of carbon-carbon bonds. This process involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
Indole derivatives, which share a similar structure, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.
Result of Action
Similar compounds have shown cytotoxic activities against various cell lines , suggesting potential anticancer properties.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reactions are known to be exceptionally mild and functional group tolerant, suggesting that this compound may be stable under a variety of conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-((pyridin-2-ylthio)methyl)-4,5,6,7-tetrahydro-2H-indazole typically involves multiple steps:
Formation of the Tetrahydroindazole Core: The initial step involves the cyclization of appropriate precursors to form the tetrahydroindazole core. This can be achieved through a condensation reaction between hydrazine derivatives and ketones under acidic or basic conditions.
Introduction of the Pyridine Moiety: The pyridine ring is introduced via a nucleophilic substitution reaction. This step often involves the use of pyridine-2-thiol as a nucleophile, which reacts with a suitable electrophilic intermediate derived from the tetrahydroindazole core.
Methylation: The final step involves the methylation of the indazole ring, which can be accomplished using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the pyridine-2-thiol moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrogen atoms in the indazole ring, potentially leading to the formation of dihydro or tetrahydro derivatives.
Substitution: The compound can participate in various substitution reactions, especially nucleophilic substitutions at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Dihydro and Tetrahydro Derivatives: From reduction reactions.
Substituted Pyridine Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
Biologically, indazole derivatives are known for their antimicrobial, antiviral, and anticancer activities. This compound, with its pyridine and indazole moieties, is investigated for similar biological activities, including enzyme inhibition and receptor binding.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the fields of oncology and infectious diseases.
Industry
Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial applications.
Comparison with Similar Compounds
Similar Compounds
2-methyl-3-((pyridin-2-ylthio)methyl)-indazole: Lacks the tetrahydro component, which may affect its biological activity and reactivity.
3-((pyridin-2-ylthio)methyl)-4,5,6,7-tetrahydro-2H-indazole: Similar structure but without the methyl group, which could influence its chemical properties.
2-methyl-3-((pyridin-3-ylthio)methyl)-4,5,6,7-tetrahydro-2H-indazole: The position of the pyridine ring attachment is different, potentially altering its biological interactions.
Uniqueness
The unique combination of a methylated indazole core with a pyridine-2-thiol moiety sets this compound apart from its analogs. This specific structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-methyl-3-(pyridin-2-ylsulfanylmethyl)-4,5,6,7-tetrahydroindazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3S/c1-17-13(10-18-14-8-4-5-9-15-14)11-6-2-3-7-12(11)16-17/h4-5,8-9H,2-3,6-7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZGSYUOMMTWWGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CCCCC2=N1)CSC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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